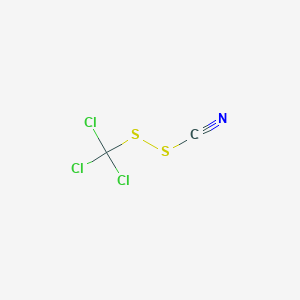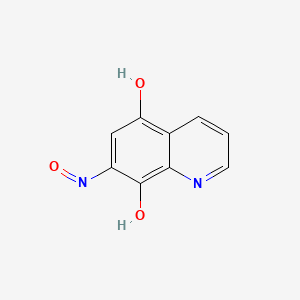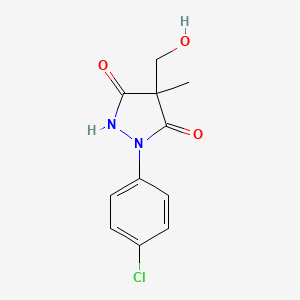
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound features a pyrazolidine ring substituted with a chlorophenyl group, a hydroxymethyl group, and a methyl group
準備方法
The synthesis of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic anhydride to yield the pyrazolidine ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde under basic conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazolidine-3,5-dione and 4-chlorobenzyl alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione has found applications in various scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to specific targets, while the hydroxymethyl and methyl groups contribute to the compound’s overall stability and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
類似化合物との比較
When compared to similar compounds, 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Chlorophenyl)-3-methylpyrazolidine-3,5-dione: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione: Substitutes the chlorophenyl group with a methylphenyl group, potentially altering its binding affinity and chemical properties.
特性
CAS番号 |
91222-19-4 |
|---|---|
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C11H11ClN2O3/c1-11(6-15)9(16)13-14(10(11)17)8-4-2-7(12)3-5-8/h2-5,15H,6H2,1H3,(H,13,16) |
InChIキー |
BZIMAUQERWTIOA-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NN(C1=O)C2=CC=C(C=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)
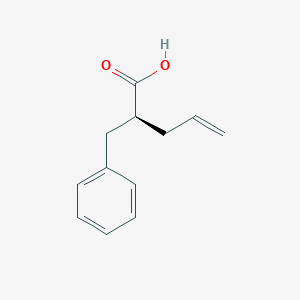



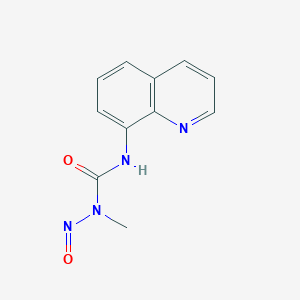


![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
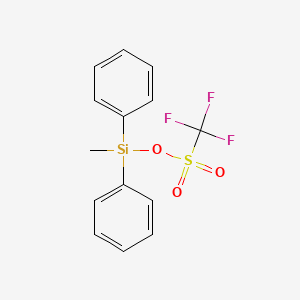
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
